molecular formula C7H7N3O B1610545 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 67074-78-6

3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B1610545
CAS RN: 67074-78-6
M. Wt: 149.15 g/mol
InChI Key: HIGOCZJARKJCGG-UHFFFAOYSA-N
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Description

3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a chemical compound with the linear formula C7H7N3O . It has a molecular weight of 149.15 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, which are structurally similar to 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one, has been achieved through a three-component reaction involving ethyl acetoacetate, various types of aldehydes, and urea . This reaction was catalyzed by SO3H under solvent-free conditions at 90°C . Another method involved the use of a twin screw extruder, which allowed the reaction to be carried out without a catalyst or solvent .


Molecular Structure Analysis

The InChI code for 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is 1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a solid substance . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Green Chemistry Synthesis

3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one: compounds have been synthesized using green chemistry principles. A notable method involves twin screw extrusion , which allows the reaction to be carried out without a catalyst or solvent . This process is not only environmentally friendly but also scalable for industrial applications.

Antibacterial Activity

These compounds have shown promise in the field of antibacterial research . Specifically, derivatives of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one have been synthesized and found to possess antistaphylococcal activity . This opens up potential for developing new antibacterial agents.

Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones , related to 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, has been developed. This method is facilitated by DBU in an aqueous medium, providing a clean and efficient protocol for obtaining these compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGOCZJARKJCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544250
Record name 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one

CAS RN

67074-78-6
Record name 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives in relation to their activity as Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists?

A1: Research has shown that modifications to the core structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one can significantly influence its binding affinity for the CRF1 receptor. For example, the addition of specific substituents at the 4-position of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold led to compounds with enhanced binding affinity and in vivo efficacy as CRF1 antagonists []. These structure-activity relationship (SAR) studies highlight the importance of specific chemical moieties in determining the potency and selectivity of these compounds as potential therapeutics for anxiety and stress-related disorders.

Q2: What are the key structural features of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and how do they influence their tautomeric behavior?

A2: These isomeric compounds are distinguished by the position of the phenacylidene substituent on the pyrido[2,3-b]pyrazinone ring system []. The presence of a methyl group adjacent to the phenacylidene moiety in 3-(1-benzoyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one (7) and similar derivatives forces them to exist solely in the imine form due to steric hindrance []. This highlights how subtle structural changes, even within a series of closely related compounds, can have a profound impact on their chemical properties and potential biological activity.

Q3: Can you elaborate on the synthesis of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and the factors affecting the preferential formation of each isomer?

A3: The synthesis of both isomers involves the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate derivatives []. Interestingly, altering the reaction conditions, such as temperature and solvent, allows for the preferential formation of one isomer over the other. This control over regioselectivity during synthesis is crucial for researchers exploring the SAR of these compounds and optimizing their desired pharmacological properties.

Q4: What in vivo studies have been conducted with 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives targeting the CRF1 receptor?

A4: Compound 8w, a potent 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one-based CRF1 antagonist, demonstrated efficacy in a rat model of anxiety (defensive withdrawal) []. This suggests its therapeutic potential for anxiety disorders. Furthermore, pharmacokinetic studies in dogs revealed a favorable profile for 8w, including a long half-life and good oral bioavailability, indicating its suitability for further development as a potential drug candidate.

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